N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid or its derivative, such as an ester or anhydride.
Coupling of the Pyrazole and Oxadiazole Rings: The pyrazole and oxadiazole rings can be coupled through a condensation reaction involving a suitable linker, such as a methylene group.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid or its derivative.
Industrial Production Methods
Industrial production of N5-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to a more reduced form such as an amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Scientific Research Applications
N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N5-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-1H-pyrazol-4-yl)methyl-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N-(1-(2-hydroxyethyl)quinolin-2-one)-N’-(1-phenyl-1H-pyrazol-5-yl)methyl) urea
Uniqueness
N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a thiophene ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C12H11N5O2S |
---|---|
Molecular Weight |
289.32 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H11N5O2S/c1-17-8(4-5-14-17)7-13-11(18)12-15-10(16-19-12)9-3-2-6-20-9/h2-6H,7H2,1H3,(H,13,18) |
InChI Key |
TUYGADISDVUPEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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